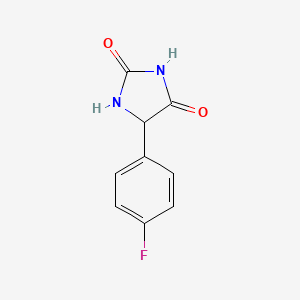

5-(4-Fluorophenyl)imidazolidine-2,4-dione

説明

5-(4-Fluorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol It is characterized by the presence of a fluorophenyl group attached to an imidazolidine-2,4-dione core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its desired form .

化学反応の分析

Types of Reactions

5-(4-Fluorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the fluorophenyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

科学的研究の応用

Antidepressant Activity

Recent studies have highlighted the antidepressant properties of 5-(4-Fluorophenyl)imidazolidine-2,4-dione derivatives. For instance, compounds derived from this structure have been evaluated for their efficacy as selective serotonin receptor antagonists. In vivo experiments demonstrated that specific stereoisomers showed significant antidepressant-like effects in mouse models, comparable to established antidepressants like imipramine. The results indicated a marked reduction in immobility time during forced swim tests, suggesting their potential use in treating depression .

Table 1: Antidepressant Activity of Compounds Derived from this compound

| Compound | Dose (mg/kg) | Immobility Reduction (%) | Statistical Significance |

|---|---|---|---|

| Compound 1 | 2.5 | 32% | p < 0.01 |

| Compound 2 | 0.312 | 25% | p < 0.01 |

| Compound 5.4 | 5 | 25% | p < 0.001 |

Anticancer Properties

The compound's derivatives have also been investigated for their anticancer properties. In vitro studies conducted by the National Cancer Institute revealed significant antimitotic activity against various human tumor cell lines. The synthesized compounds exhibited promising growth inhibition rates, with mean GI50 values indicating effective cytotoxicity against cancer cells .

Table 2: Anticancer Activity Evaluation

| Compound | GI50 (µM) | TGI (µM) |

|---|---|---|

| Compound A | 15.72 | 50.68 |

| Compound B | 12.53 | N/A |

Receptor Modulation

Research indicates that derivatives of this compound can act as modulators of neuropeptide Y receptors (NPY Y2). These compounds have been shown to influence neurochemical pathways associated with anxiety and depression, providing a dual-action approach in pharmacotherapy . The structural modifications of the imidazolidine core have been pivotal in enhancing receptor selectivity and potency.

Conclusion and Future Directions

The applications of this compound extend across significant therapeutic domains, particularly in mental health and oncology. Ongoing research is essential to further elucidate the mechanisms of action and optimize these compounds for clinical use. Future studies should focus on detailed pharmacokinetic profiles and long-term efficacy assessments to establish these derivatives as viable therapeutic agents.

This compound's versatility underscores its importance in medicinal chemistry and pharmacology, paving the way for innovative treatments for various conditions.

作用機序

The mechanism of action of 5-(4-Fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 5-(4-Chlorophenyl)imidazolidine-2,4-dione

- 5-(4-Bromophenyl)imidazolidine-2,4-dione

- 5-(4-Methylphenyl)imidazolidine-2,4-dione

Uniqueness

5-(4-Fluorophenyl)imidazolidine-2,4-dione is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs .

生物活性

5-(4-Fluorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features an imidazolidine ring with a 4-fluorophenyl substituent. The presence of two carbonyl groups enhances its chemical reactivity and biological activity. Its molecular formula is .

Biological Activities

1. Hypoglycemic Effects

Research indicates that this compound exhibits hypoglycemic properties, showing potential in managing diabetes. It has been shown to interact with aldose reductase, an enzyme linked to diabetic complications. Molecular docking studies suggest a favorable binding affinity for this target, which is critical for developing diabetes treatments.

2. Antimicrobial Activity

In vitro assays have demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial and fungal strains. The compound's structural features contribute to its effectiveness as an antimicrobial agent.

3. Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies using the National Cancer Institute (NCI) 60 cancer cell line panel revealed significant growth inhibition across multiple cancer types. The mean GI50 (concentration required to inhibit cell growth by 50%) values were found to be below 100 μM, indicating promising cytotoxic effects against several tumor cell lines .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazolidine Ring : Starting materials undergo cyclization reactions to form the imidazolidine structure.

- Substitution Reactions : Introduction of the 4-fluorophenyl group through electrophilic aromatic substitution or similar methodologies.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Study 1: Hypoglycemic Activity

A study focused on the interaction of this compound with aldose reductase showed that treatment with this compound significantly reduced glucose levels in diabetic models. The mechanism involves inhibition of the enzyme's activity, leading to decreased sorbitol accumulation in cells.

Case Study 2: Anticancer Activity

In a comprehensive screening of the compound against various cancer cell lines, results indicated that it exhibited selective toxicity towards non-small cell lung cancer (HOP-62) and prostate cancer (DU-145). The observed GI50 values were notably lower than those for standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 5-Methylimidazolidine-2,4-dione | Methyl group at position 5 | Lacks fluorophenyl substitution | Moderate hypoglycemic effects |

| 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | Hydroxy group instead of fluorine | Different solubility | Antimicrobial activity |

| 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione | Sulfonyl group addition | Enhanced aldose reductase inhibition | Stronger hypoglycemic effects |

| 5-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione | Pyrazole ring addition | Potentially different activities | Anticancer properties |

This comparison highlights how modifications to the imidazolidine structure can lead to varying biological activities and therapeutic potentials.

特性

IUPAC Name |

5-(4-fluorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJWBNDTVJFUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。